Sulfanide;sulfanylideneytterbium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

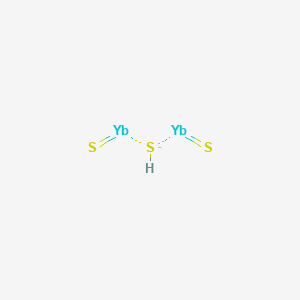

Sulfanide;sulfanylideneytterbium is a compound that combines the elements sulfur and ytterbium. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of sulfur and ytterbium in the compound suggests that it may exhibit interesting reactivity and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfanide;sulfanylideneytterbium typically involves the reaction of ytterbium salts with sulfur-containing ligands. One common method is the oxidative coupling of thiols and amines, which can be used to prepare sulfenamides, sulfinamides, and sulfonamides . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using sodium sulfinates and amines. This method is efficient and environmentally friendly, providing a general access to sulfonamide compounds . The use of NH4I-mediated amination of sodium sulfinates is another efficient strategy for the preparation of sulfonamides .

Chemical Reactions Analysis

Types of Reactions: Sulfanide;sulfanylideneytterbium can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and ytterbium in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidative coupling of thiols and amines is a common reaction that can be used to synthesize sulfonamides . The use of sodium sulfinates and amines in the presence of NH4I is another common reaction condition .

Major Products: The major products formed from the reactions of this compound include various sulfonamide derivatives

Scientific Research Applications

Sulfanide;sulfanylideneytterbium has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In medicine, sulfonamide derivatives are used to treat various diseases, including bacterial infections, hypertension, and inflammatory reactions . In industry, sulfonamides are used as herbicides and pesticides .

Mechanism of Action

The mechanism of action of sulfanide;sulfanylideneytterbium involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and survival.

Comparison with Similar Compounds

Sulfanide;sulfanylideneytterbium can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and effectiveness. Sulfamethazine is commonly used in veterinary medicine to treat livestock diseases, while sulfadiazine is used in combination with anti-malarial drugs to treat toxoplasmosis . The uniqueness of this compound lies in its specific combination of sulfur and ytterbium, which may confer unique chemical properties and reactivity.

Properties

Molecular Formula |

HS3Yb2- |

|---|---|

Molecular Weight |

443.3 g/mol |

IUPAC Name |

sulfanide;sulfanylideneytterbium |

InChI |

InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1 |

InChI Key |

UBEATWXDRUCUOD-UHFFFAOYSA-M |

Canonical SMILES |

[SH-].S=[Yb].S=[Yb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)